Glycidyl methacrylate
Description
Glycidyl methacrylate (GMA) is a bifunctional monomer containing both a methacrylic group and an epoxide (oxirane) ring. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol . The methacrylic group enables radical polymerization, while the epoxide group allows nucleophilic ring-opening reactions, facilitating post-polymerization modifications . This dual functionality makes GMA highly versatile in applications ranging from coatings and adhesives to biomedical materials and nanocomposites .
GMA is synthesized via the esterification of methacrylic acid with glycidol or through epoxidation of allyl methacrylate . Its reactive epoxide group is particularly valuable for introducing crosslinking sites, enhancing hydrophilicity, or grafting functional groups . However, GMA’s reactivity also raises safety concerns, as it is classified as a probable carcinogen due to structural similarities to other genotoxic glycidyl epoxides .
Properties
IUPAC Name |
oxiran-2-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3 | |
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InChI Key |
VOZRXNHHFUQHIL-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=C)C(=O)OCC1CO1 | |
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Molecular Formula |
C7H10O3 | |
| Record name | GLYCIDYL METHACRYLATE | |
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Related CAS |
25067-05-4 | |
| Record name | Poly(glycidyl methacrylate) | |
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DSSTOX Substance ID |
DTXSID0025361 | |
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Molecular Weight |
142.15 g/mol | |
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Physical Description |
Glycidyl methacrylate is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester | |
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Boiling Point |
372 °F at 760 mmHg (NTP, 1992), 189 °C | |
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Flash Point |
181 °F (NTP, 1992), 84 °C (Tag open cup) | |
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Solubility |
5 to 10 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethyl alcohol, Solubility in water, g/100ml at 25 °C: 5 (moderate) | |
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Density |
1.073 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 g/cu m @ 25 °C, Relative density (water = 1): 1.08 | |
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Vapor Density |
Relative vapor density (air = 1): 4.9 | |
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Vapor Pressure |
3.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.42 | |
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Color/Form |
Colorless liquid | |
CAS No. |
106-91-2, 25067-05-4 | |
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Melting Point |
freezing pt: -41.5 °C | |
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Preparation Methods
Reaction Mechanism and Process Design
The most widely documented method involves a two-step synthesis starting with methacrylic acid and an alkali metal hydroxide. In the first step, methacrylic acid reacts with sodium hydroxide (50% aqueous solution) to form sodium methacrylate. This intermediate is then reacted with epichlorohydrin in the presence of phase-transfer catalysts (e.g., tetramethylammonium chloride) and inhibitors (e.g., hydroquinone monomethyl ether [MEHQ]). The reaction proceeds via nucleophilic substitution, where the alkoxide ion of sodium methacrylate attacks the electrophilic carbon in epichlorohydrin, yielding GMA and sodium chloride as a byproduct.
Key parameters:
-
Step 1 : Methacrylic acid + NaOH → Sodium methacrylate
-
Step 2 : Sodium methacrylate + Epichlorohydrin → GMA
Purification and Yield Optimization
Post-reaction purification involves vacuum distillation to remove unreacted epichlorohydrin (b.p. 117°C) and byproducts like dichlorohydrin. Diethyl phthalate is added as a dehydrochlorination agent to eliminate residual HCl, enhancing product stability. Patent CN1569823A reports a yield of 85–90% with a purity of 98.5% under optimized conditions.
Water Content-Controlled Epichlorohydrin Reaction
Role of Water in Reaction Kinetics
The US5380884A patent emphasizes strict control of water content (500–2000 ppm) during the esterification step. Excess water (>2000 ppm) accelerates side reactions, producing glycerol dimethacrylate and trimethacrylate, while insufficient water (<500 ppm) leads to incomplete epichlorohydrin conversion. Water acts as a proton shuttle, facilitating the quaternary ammonium catalyst’s phase-transfer activity.
Inhibitor Systems and Byproduct Management
Phenothiazine (0.005–1.0 wt%) is preferred over hydroquinone derivatives due to its superior thermal stability at 110–120°C. Post-reaction washing with dilute NaOH (5–10%) removes chlorinated impurities, followed by steam distillation under reduced pressure (4 kPa) to isolate GMA from high-boiling-point contaminants.
Comparative Analysis of Industrial Methods
The two-step method achieves higher purity due to diethyl phthalate-assisted dehydrochlorination, whereas the water-controlled approach minimizes side reactions but requires precise moisture monitoring.
Recent Advances in Catalytic Systems
Phase-Transfer Catalysts
Recent studies explore benzyltriethylammonium chloride as a phase-transfer catalyst, reducing reaction time by 20% compared to tetramethylammonium systems. This catalyst enhances the interfacial activity between the aqueous sodium methacrylate and organic epichlorohydrin phases.
Chemical Reactions Analysis
Types of Reactions: Glycidyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of catalysts or when heated.
Epoxide Ring-Opening Reactions: This includes reactions with amines, thiols, acids, and azides.
Hydrolysis: It can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions:
Amines: Used in amine-epoxy reactions.
Thiol Compounds: Used in thiol-epoxy reactions.
Acids and Bases: Used in hydrolysis reactions.
Major Products Formed:
Poly(this compound): Formed through polymerization.
Functionalized Polymers: Formed through epoxide ring-opening reactions.
Scientific Research Applications
Key Properties of Glycidyl Methacrylate
- Dual Reactivity : The presence of epoxy and methacrylate groups allows GMA to form complex polymer structures.
- Enhanced Adhesion : GMA improves adhesion properties in coatings and adhesives.
- Thermal Stability : Polymers derived from GMA exhibit excellent thermal stability.
- Chemical Resistance : GMA-based materials resist degradation, enhancing durability in harsh environments.
Coatings
This compound is integral in producing high-performance coatings that require strong adhesion and durability. These coatings are widely used in:
- Automotive Industry : GMA-based coatings provide protection against environmental factors.
- Aerospace Sector : High-performance coatings ensure durability under extreme conditions.
- Industrial Applications : Used for machinery and equipment protection.
Adhesives and Sealants
The exceptional bonding capabilities of GMA make it a preferred choice for formulating adhesives and sealants used in:
- Construction : Strong bonds for structural applications.
- Automotive Manufacturing : Ensures reliability in vehicle assembly.
- Electronics : Provides effective sealing solutions.
Plastics Manufacturing
GMA serves as a comonomer in the production of specialty plastics, enhancing properties such as:
- Impact Resistance : Improves the toughness of plastic materials.
- Compatibility with Other Materials : Facilitates the blending of different polymers.
Biomedical Applications
This compound is utilized in medical devices due to its ability to form biocompatible polymers. Notable applications include:
- Dental Materials : Used in dental adhesives and composites.
- Drug Delivery Systems : Enables controlled release of therapeutic agents.
- Radiopaque Copolymers : A new class was developed using methyl methacrylate and GMA, characterized by enhanced visibility under X-ray imaging .
Case Study 1: Surface Modification Using GMA-Based Copolymers
A study focused on the application of this compound-based graft copolymers for surface modification revealed their potential in creating functional interfaces. These materials can be tailored for specific properties, such as wettability and chemical absorption, making them suitable for advanced photonic sensors .
Case Study 2: Radiopaque Copolymers for Biomedical Use
Research demonstrated the synthesis of a radiopaque copolymer using GMA, which showed excellent blood compatibility and non-cytotoxicity. This copolymer is particularly promising for medical applications where visibility during imaging is critical .
Market Trends
The this compound market is projected to grow significantly due to increasing demand across various industries:
Mechanism of Action
The primary mechanism of action of glycidyl methacrylate involves the epoxide ring-opening reaction. This reaction can occur through various pathways, including transesterification and nucleophilic attack by amines, thiols, or acids. The resulting products are functionalized polymers with diverse applications .
Comparison with Similar Compounds
Structural and Functional Differences
GMA is distinguished from structurally related compounds by its unique combination of a methacrylate ester and an epoxide group. Key comparisons include:
Key Insights :
- GMA’s epoxide group enables post-polymerization modifications (e.g., hydrolysis, amine grafting) that are unavailable in non-epoxidized methacrylates like methyl methacrylate .
- Compared to epoxy acrylates, GMA offers better balance between reactivity and mechanical flexibility due to its methacrylate backbone .
Reactivity and Copolymerization
GMA’s copolymerization behavior differs significantly from similar monomers:
- With Fluoroalkyl Methacrylates : Copolymers of GMA and fluoroalkyl methacrylates achieve surface free energy (SFE) as low as 13 mN/m, comparable to perfluoroalkyl acrylates but at lower fluorine content. This makes them cost-effective for superhydrophobic coatings .
- With Ethylene Glycol Dimethacrylate (EGDMA) : Crosslinked poly(GMA-co-EGDMA) microspheres exhibit high thermal stability (initial decomposition at 210°C), though functionalization (e.g., Diels-Alder adducts) reduces stability to ~190°C .
- With Styrene/Acrylates : GMA enhances latex film hardness and water resistance in coatings. For example, 10 wt% GMA in styrene-butyl acrylate latex improves tensile strength by 25% compared to unmodified systems .
In contrast, glycidol-based epoxides lack the methacrylate group, limiting their use in radical polymerization.
Thermal and Mechanical Performance
- Thermal Stability : GMA homopolymers decompose via depolymerization above 200°C, while crosslinked copolymers (e.g., with EGDMA) show multi-stage degradation. This is less stable than polyhedral oligomeric silsesquioxanes (POSS) but superior to many acrylates .
- Mechanical Properties: GMA-modified poly(lactic acid) (PLA) blends (e.g., PLA/EE-g-GMA) exhibit 3× higher impact strength and 15% improved thermal stability compared to pure PLA, outperforming non-epoxidized modifiers .
Biological Activity
Glycidyl methacrylate (GMA) is a versatile compound widely used in the synthesis of polymers and resins. Its biological activity, particularly in terms of toxicity, antimicrobial properties, and potential carcinogenicity, has been the subject of extensive research. This article reviews the biological activity of GMA, supported by data tables and case studies.
This compound is an epoxide that can undergo various chemical modifications to enhance its properties. It is primarily synthesized through free radical polymerization techniques. The polymerization of GMA leads to poly(this compound) (PGMA), which can be further modified to improve its biological activity.
Antimicrobial Activity
Research has demonstrated that modified PGMA exhibits significant antimicrobial properties. A study reported that polymers derived from GMA showed enhanced antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Trichophyton rubrum . The effectiveness of these polymers varied based on their chemical structure and concentration, indicating a strong correlation between polymer composition and biological efficacy.
Table 1: Antimicrobial Activity of Modified PGMA
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | High |
| Pseudomonas aeruginosa | High |
| Shigella sp. | Moderate |
| Salmonella typhi | Moderate |
| Bacillus subtilis | Low |
| Trichophyton rubrum | High |
Toxicological Profile
This compound has been associated with several toxicological effects. It is known to be irritating to the skin, eyes, and respiratory tract, with studies indicating that it can cause necrosis and hyperplasia upon repeated exposure . The acute toxicity profile shows low lethality via oral administration, but significant irritation occurs at higher concentrations.
Case Study: Dermal Exposure
A study focusing on occupational exposure revealed that GMA could lead to allergic contact dermatitis in individuals handling adhesive sealants containing this compound. In patch tests conducted on humans, cases of hypersensitivity were documented, highlighting the need for protective measures in workplaces using GMA .
Carcinogenic Potential
There is substantial evidence suggesting that GMA may have carcinogenic properties. In vitro studies have shown that GMA induces DNA damage, including double-strand breaks and unscheduled DNA synthesis in human cells . Animal studies have also indicated that repeated exposure can lead to DNA damage in bone marrow cells .
Table 2: Summary of Carcinogenic Studies
| Study Type | Findings |
|---|---|
| In Vitro Genotoxicity | Positive for DNA damage |
| Mouse Micronucleus Assay | Positive results for DNA damage |
| Rat Bone Marrow Study | Indicated DNA damage after exposure |
Molecular Interactions
Recent research has explored the molecular docking capabilities of GMA derivatives with tumor proteins. A novel derivative synthesized from GMA exhibited strong binding affinity to cancer cell lines, suggesting potential applications in cancer therapy . The study indicated that at higher concentrations, the derivative significantly inhibited the growth of various cancer cell lines while showing low toxicity to normal cells.
Table 3: Inhibitory Effects on Cancer Cell Lines
| Cell Line | Inhibition (%) at 100 µg/mL |
|---|---|
| NCI-H460 (Lung Cancer) | 29.68 ± 4.45 |
| MGC80-3 (Stomach Cancer) | 11.37 ± 3.29 |
| MDA-MB-231 (Breast Cancer) | 20.65 ± 3.82 |
| BEAS-2B (Normal Lung Cells) | Low toxicity observed |
Q & A
Q. What are the critical safety protocols when handling glycidyl methacrylate in laboratory settings?
Researchers must use chemical safety goggles (ANSI Z87.1) and impermeable gloves to prevent dermal/ocular exposure. Emergency showers and eyewash stations should be accessible. Work in ventilated fume hoods to avoid inhalation, and discard contaminated clothing immediately . Due to its Group 2A carcinogen classification (IARC), minimize exposure using engineering controls and adhere to institutional biosafety guidelines .
Q. How can researchers verify successful grafting of this compound onto polymer matrices?
Key methods include:
- FT-IR spectroscopy to detect epoxy group absorption peaks (~910 cm⁻¹) and methacrylate C=O stretches (~1720 cm⁻¹) .
- Thermogravimetric analysis (TGA) to quantify graft content via mass loss differences between base polymers and grafted copolymers .
- Elemental analysis (EA) to measure oxygen or sulfur content post-functionalization, particularly for silica-based stationary phases .
Q. What analytical techniques are recommended to assess purity and solubility of this compound for synthesis?
- Chromatographic purification (e.g., basic alumina columns) removes inhibitors like MEHQ .
- Solubility testing in organic solvents (e.g., dichlorobenzene, chloroform) ensures compatibility with polymerization solvents. GMA is insoluble in water but miscible in most polar aprotic solvents .
Advanced Research Questions
Q. What methodologies are recommended to assess the genotoxic potential of this compound in human primary cell models?
- Comet assay or micronucleus tests to detect DNA strand breaks and chromosomal damage in human lymphocytes .
- Metabolite analysis : Incubate GMA with liver homogenates (S9 fraction) to identify glycidol, a genotoxic metabolite, via LC-MS .
- Carboxylesterase inhibition studies : Use inhibitors (e.g., bis-4-nitrophenyl phosphate) in rabbit or rat models to evaluate metabolic activation pathways .
Q. How can conflicting data between animal carcinogenicity studies and human epidemiological data be addressed in risk assessment?
- Prioritize mechanistic evidence : GMA’s structural similarity to glycidol (Group 2A) and consistent genotoxicity in primary human cells support precautionary classification despite limited human data .
- Conduct dose-response modeling using rodent bioassay data (e.g., tumor incidence in two species) while acknowledging interspecies metabolic differences .
Q. What strategies optimize reaction time and initiator selection for this compound grafting in batch mixers?
- Initiators : Use dicumyl peroxide (DCP) at 0.5–1.0 wt% for free-radical grafting onto poly(lactic acid) or polyethylene. Purify GMA to remove inhibitors before use .
- Reaction kinetics : Monitor graft content via gravimetry over 10–30 minutes; extended times (>60 minutes) risk homopolymerization .
- Temperature control : Maintain 70–90°C for RAFT polymerization in mineral oil to achieve epoxy-functional block copolymers (e.g., PSMA-PGlyMA) .
Q. What experimental approaches characterize the environmental mobility of this compound?
- Soil mobility : Estimate the organic carbon partition coefficient (Koc ≈ 10) using molecular connectivity indices, indicating high mobility in soil .
- Hydrolysis studies : Test pH-dependent degradation (e.g., rapid hydrolysis in alkaline conditions) to predict environmental persistence .
Q. How can this compound be utilized in designing functional chromatographic stationary phases?
- Click chemistry : Graft dehydroabietic acid-GMA esters onto thiol-functionalized silica via thiol-epoxy "click" reactions for reversed-phase HPLC .
- Multi-modal interactions : Leverage hydrophobic, π-π, and hydrogen bonding by copolymerizing GMA with fluorinated monomers (e.g., pentafluorostyrene) for low-loss optical waveguides .
Data Contradiction and Mechanistic Analysis
Q. How do researchers reconcile discrepancies in this compound’s reactivity across copolymerization systems?
- Epoxy vs. methacrylate group reactivity : In aqueous systems, prioritize methacrylate radical polymerization; in anhydrous conditions, epoxy ring-opening (e.g., with amines) dominates. Use FT-IR to track functional group conversion .
- Crosslinking interference : Add chain-transfer agents (e.g., dodecanethiol) to suppress premature crosslinking during grafting .
Q. What mechanistic evidence supports this compound’s classification as a probable human carcinogen?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
